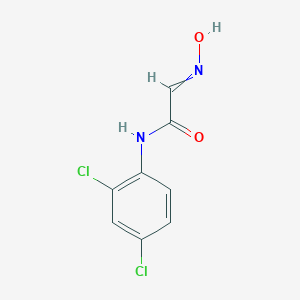

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide

説明

N-(2,4-Dichlorophenyl)-2-hydroxyiminoacetamide is a chloro-substituted acetamide derivative characterized by a hydroxyimino group (-NHOH) attached to the acetamide backbone and a 2,4-dichlorophenyl substituent. These compounds are intermediates in synthesizing bioactive molecules like 5-chloro-isatin, which can be further transformed into 5-chloro-2-indolinone via Wolff–Kishner reduction . The crystal structure of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide reveals planar amide groups, intramolecular C–H⋯O interactions, and intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), forming sheets in the crystal lattice .

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAMVCPTXWEWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425123 | |

| Record name | N-(2,4-Dichlorophenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18313-03-6 | |

| Record name | N-(2,4-Dichlorophenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alternative Pathway: Hydroxylamine Hydrochloride-Mediated Synthesis

While less common, an alternative route involves the reaction of 2,4-dichloroaniline with hydroxylamine hydrochloride in the presence of a carbonyl donor (e.g., ethyl glyoxylate). This method introduces the hydroxyimino group in situ, avoiding the need for pre-formed glyoxylic acid oxime.

Reaction Conditions:

-

Base: Sodium acetate or potassium carbonate to neutralize HCl byproducts.

-

Solvent: Aqueous ethanol (50–70% v/v) to balance solubility and reactivity.

-

Yield: Moderately high (~70–80%) after optimization.

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

Polar protic solvents like ethanol and methanol are preferred due to their compatibility with hydrophilic intermediates. Comparative studies suggest ethanol offers marginally better yields (85–90%) than methanol (80–85%), likely due to its higher boiling point facilitating complete reaction.

Temperature and Time Dependence

Elevated temperatures under reflux are critical for overcoming kinetic barriers. Prolonged heating (>8 hours) risks decomposition, while shorter durations (<3 hours) result in incomplete conversion. Optimal reaction times range from 4–6 hours, achieving >90% conversion.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Key steps include:

-

Dissolving the crude product in hot ethanol.

-

Gradual addition of water to induce crystallization.

-

Vacuum filtration and drying under reduced pressure.

Purity: >98% (HPLC).

Advanced Purification Methods

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent for analytical-grade purity.

-

Sublimation: For ultra-high-purity requirements, though rarely employed due to cost.

Industrial-Scale Production

Batch Reactor Processes

Large-scale synthesis utilizes stirred-tank reactors (STRs) with:

-

Capacity: 500–2,000 L.

-

Automation: pH and temperature sensors for real-time monitoring.

-

Yield: 80–85% per batch, with 2–3 batches per day.

Continuous Flow Reactor Systems

Emerging approaches employ microreactors for enhanced mixing and heat transfer:

-

Residence Time: 20–30 minutes.

-

Throughput: 10–20 kg/day.

-

Advantages: Reduced solvent use and higher consistency.

Data Tables

Table 1. Comparison of Synthetic Methods

Table 2. Industrial Production Metrics

| Metric | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Capacity | 500–2,000 L/batch | 10–20 kg/day |

| Energy Consumption | High | Moderate |

| Capital Cost | $1–2 million | $500,000–$1 million |

| Operational Cost | $50–100/kg | $30–60/kg |

Research Findings and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

-

Unreacted 2,4-Dichloroaniline: Minimized via stoichiometric excess of glyoxylic acid oxime (1.2:1 molar ratio).

-

Diacylated Derivatives: Controlled by maintaining reaction temperatures below 80°C.

Scalability Issues

Industrial adoption faces challenges in:

-

Solvent Recovery: Ethanol recycling systems reduce costs by 20–30%.

-

Waste Management: Neutralization of acidic/byproduct streams required for environmental compliance.

化学反応の分析

Types of Reactions

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals

作用機序

The mechanism of action of N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, affecting their function. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparisons

生物活性

N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and enzymatic inhibition. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its effectiveness against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxyiminoacetic acid with 2,4-dichlorobenzoyl chloride. The resulting compound is characterized by its oxime functional group, which is known to impart significant biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit a broad spectrum of antimicrobial activity. A study conducted on similar compounds showed minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml against various microorganisms including:

- Bacteria : Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli

- Fungi : Candida albicans

The compound demonstrated notable efficacy against drug-resistant strains, particularly with MIC values as low as 1.95 µg/ml for certain bacterial isolates .

Enzyme Inhibition

This compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease and certain types of poisoning. The compound's ability to inhibit AChE can be attributed to its structural features that allow it to interact effectively with the enzyme's active site.

Case Studies

Several studies have documented the biological activity of similar compounds and their derivatives:

Research Findings Summary

| Activity | Target Organisms/Enzymes | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.95 µg/ml | Effective against drug-resistant strains |

| Bacillus subtilis | 3.9 µg/ml | ||

| Escherichia coli | 7.8 µg/ml | ||

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Not specifically reported | Potential for therapeutic applications |

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves condensation of 2,4-dichloroaniline with chloroacetyl chloride under controlled acidic conditions, followed by hydroxylamine-mediated oximation. Key optimization parameters include:

- Temperature : Maintaining 50–60°C during oximation prevents side reactions (e.g., overoxidation) .

- pH Control : Use of HCl (0.1 M) ensures protonation of intermediates, enhancing nucleophilic attack efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for validating the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the hydroxyimino group and absence of tautomeric impurities (e.g., keto-enol shifts) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity, with UV detection at 254 nm for aromatic chromophores .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 261.02) and fragmentation patterns .

Advanced: How can contradictory reports on the biological activity of structurally related dichlorophenyl acetamides be reconciled?

Answer:

Contradictions often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid solvent interference in antimicrobial assays .

- Structural Confounders : Compare analogs (e.g., triazole vs. oxadiazole substituents) via SAR studies to isolate pharmacophore contributions .

Advanced: What is the mechanistic significance of hydrogen-bonding networks in the crystal lattice of this compound?

Answer:

X-ray crystallography reveals intramolecular N–H···O and C–H···O interactions that stabilize the E-isomer conformation . These interactions:

- Enhance Thermal Stability : Melting points correlate with H-bond density (e.g., derivatives with bifurcated H-bonds show mp >200°C) .

- Influence Reactivity : Planar configurations favor electrophilic aromatic substitution at the para-chlorine position .

Basic: What in vitro models are suitable for preliminary evaluation of its bioactivity?

Answer:

- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) with MIC determination .

- Cytotoxicity : MTT assays on human cancer lines (e.g., MCF-7, A549) using 24–72 hr exposure periods .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or CYP450 isoforms to assess metabolic interference .

Advanced: How can computational modeling predict regioselectivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to compare activation energies for substitution at ortho vs. para chlorine .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Docking Studies : Simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase) to prioritize synthetic targets .

Basic: What experimental design considerations are critical for stability studies under physiological conditions?

Answer:

- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C to simulate gastric/intestinal environments; monitor degradation via UV-Vis .

- Light Sensitivity : Conduct amber-glass experiments to assess photolytic decomposition (e.g., UVA/UVB exposure) .

- Oxidative Stability : Add HO (3% v/v) to evaluate radical-mediated breakdown pathways .

Advanced: What isotopic labeling strategies elucidate metabolic pathways in mammalian systems?

Answer:

- C-Labeling : Introduce C at the acetamide carbonyl to track hepatic metabolites via LC-MS/MS .

- Deuterium Exchange : Substitute hydroxyimino protons with H to study tautomerization kinetics using H NMR .

- Stable Isotope Tracing : Administer C-glucose to hepatocytes and monitor incorporation into downstream metabolites (e.g., acetyl-CoA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。